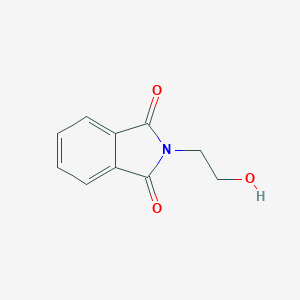

N-(2-Hydroxyethyl)phthalimide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-hydroxyethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFLUYFYHANMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063225 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3891-07-4 | |

| Record name | N-(2-Hydroxyethyl)phthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3891-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethylphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)phthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Hydroxyethyl)phthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-HYDROXYETHYL)PHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61842K53O1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: N-(2-Hydroxyethyl)phthalimide (CAS 3891-07-4)

The "Masked" Ethylamine Linker for Medicinal Chemistry & Materials Science

Executive Summary

N-(2-Hydroxyethyl)phthalimide (CAS 3891-07-4) is a bifunctional building block essential to modern drug discovery and polymer chemistry. Structurally, it consists of a phthalimide protecting group attached to an ethylol chain. Its primary utility lies in its role as a stable, crystalline precursor for the ethylamine moiety (–CH₂CH₂NH₂).

Unlike volatile or unstable primary amines, this compound allows researchers to install an ethylamine linker under neutral or acidic conditions (via Mitsunobu coupling) or basic conditions (via conversion to its alkyl halide derivative) while keeping the nitrogen "masked" until the final synthetic step. This guide details its synthesis, activation protocols, and application in generating amine-tethered pharmacophores.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 2-(2-Hydroxyethyl)isoindole-1,3-dione |

| CAS Number | 3891-07-4 |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 126–129 °C (Lit.) |

| Solubility | Soluble in DMSO, DMF, hot ethanol, chloroform; poorly soluble in water/hexane. |

| Stability | Stable under ambient conditions; hydrolyzes in strong base (ring opening). |

Synthesis & Production Logic

The industrial and laboratory standard for synthesizing N-(2-Hydroxyethyl)phthalimide involves the condensation of phthalic anhydride with ethanolamine (2-aminoethanol).[1]

Mechanistic Insight

The reaction proceeds via an initial nucleophilic attack of the amine on the anhydride carbonyl, opening the ring to form an amic acid intermediate. Subsequent dehydration (ring closure) reforms the stable imide ring.

Critical Control Point: Water removal is the driving force. While the reaction can proceed in melt, using a solvent like toluene with a Dean-Stark trap ensures complete conversion by azeotropically removing the generated water, preventing the equilibrium from reversing.

Validated Protocol (Azeotropic Dehydration)

-

Reagents: Phthalic anhydride (1.0 eq), Ethanolamine (1.05 eq), Toluene (10 mL/g).

-

Setup: Round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

-

Dissolution: Suspend phthalic anhydride in toluene.

-

Addition: Add ethanolamine dropwise at room temperature (exothermic reaction; intermediate amic acid precipitates).

-

Reflux: Heat to reflux (~110 °C). The solid will dissolve, and water will begin to collect in the trap.

-

Completion: Continue reflux until water evolution ceases (approx. 2–4 hours).

-

Work-up: Cool the solution to room temperature. The product often crystallizes directly from toluene. Filter, wash with cold toluene/hexanes, and dry.

-

Validation: Product should be a white solid with MP ~127 °C.

Synthetic Utility: Activation & Coupling

The hydroxyl group on N-(2-Hydroxyethyl)phthalimide is rarely the endpoint; it is a handle for activation.

Pathway A: Conversion to Alkyl Halides (The Gabriel Reagent)

Converting the hydroxyl group to a bromide or chloride creates N-(2-bromoethyl)phthalimide , a potent electrophile used to alkylate nucleophiles (phenols, thiols, amines).

Protocol: Bromination with PBr₃

-

Reagents: N-(2-Hydroxyethyl)phthalimide (1.0 eq), Phosphorus Tribromide (PBr₃, 0.4 eq - Note: PBr3 provides 3 Br atoms, but excess is often used to drive kinetics).

-

Solvent: Dichloromethane (DCM) or Chloroform.

-

Setup: Dry flask under inert atmosphere (N₂/Ar). Dissolve substrate in DCM.

-

Addition: Cool to 0 °C. Add PBr₃ dropwise (highly exothermic).

-

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

Quench: Pour onto crushed ice carefully. Extract with DCM.

-

Purification: Wash organic layer with NaHCO₃ (aq) to remove acidic byproducts. Dry over MgSO₄ and concentrate. Recrystallize from ethanol if necessary.

Pathway B: Mitsunobu Coupling

For acid-sensitive substrates, the hydroxyl group can be coupled directly to pronucleophiles (e.g., phenols, imides) using the Mitsunobu reaction. This avoids the harsh conditions required for alkyl halide displacement.

Mechanism: The phosphine (PPh₃) activates the DEAD/DIAD, which then activates the alcohol. The pronucleophile attacks the activated carbon, displacing the oxygen with inversion of configuration (irrelevant here due to achirality, but mechanistically important).

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthesis of the core compound and its divergent pathways toward drug scaffolds.

Figure 1: The strategic role of N-(2-Hydroxyethyl)phthalimide in generating ethylamine-linked bioactive molecules.

Downstream Application: Deprotection (Unmasking)

Once the N-ethylphthalimide motif is attached to the drug scaffold, the final step often involves revealing the free primary amine.

The Ing-Manske Procedure:

-

Reagent: Hydrazine hydrate (H₂NNH₂·H₂O).

-

Solvent: Ethanol or Methanol.

-

Conditions: Reflux for 1–2 hours.[2]

-

Observation: A white precipitate (phthalhydrazide) forms, indicating the reaction is proceeding.

-

Work-up: Cool, filter off the phthalhydrazide byproduct. The filtrate contains the desired free amine.

Safety & Handling (E-E-A-T)

Hazard Classification:

Handling Protocols:

-

Dust Control: The powder is fine and can easily become airborne. Weigh in a fume hood or use a static-free spatula.

-

Solvent Choice: When performing the PBr₃ reaction, ensure DCM is strictly anhydrous to prevent the formation of HBr gas, which over-pressurizes glassware.

-

Waste: Phthalimide derivatives are generally toxic to aquatic life. Dispose of aqueous washes as hazardous chemical waste, not down the drain.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 77499, N-(2-Hydroxyethyl)phthalimide. Retrieved from [Link]

-

Organic Syntheses (1928). beta-Bromoethylphthalimide. Org.[2][5] Synth. 1928, 8, 119. (Classic protocol for converting the hydroxyethyl derivative to the bromide). Retrieved from [Link]

Sources

Technical Monograph: Physical Properties & Handling of 2-Phthalimidoethanol

CAS: 3891-07-4 | Formula: C₁₀H₉NO₃ | MW: 191.18 g/mol

Executive Summary

2-Phthalimidoethanol (also known as

Part 1: Molecular Identity & Structural Characterization

The utility of 2-Phthalimidoethanol lies in its structural duality: a rigid, planar phthalimide core acting as a robust protecting group, and a flexible hydroxyethyl tail providing a reactive handle.

Physicochemical Constants

The following data represents the "Gold Standard" for pure material. Deviations from these values typically indicate hydration or the presence of unreacted phthalic anhydride.

| Property | Value / Range | Technical Context |

| Appearance | White crystalline powder | Yellowing indicates oxidation or trace anhydride impurities. |

| Melting Point | 127 – 130 °C | Sharp transition (<2°C range) confirms anhydrous purity. Broadening suggests moisture uptake. |

| Boiling Point | ~327 °C (Predicted) | Rarely distilled due to sublimation potential; purification via recrystallization is preferred. |

| Density | 1.39 g/cm³ | High density facilitates phase separation in aqueous workups. |

| pKa | ~14.4 (Alcohol) | The phthalimide group is non-basic; the alcohol is the primary site of acid/base activity. |

| LogP | 0.8 | Moderate lipophilicity; extracts well into Ethyl Acetate or DCM from aqueous phases. |

Spectroscopic Signature (Self-Validation)

To validate the identity of synthesized or purchased material, look for these diagnostic signals:

-

¹H NMR (DMSO-d₆):

- 7.80–7.90 ppm (m, 4H): Characteristic aromatic AA'BB' system of the phthalimide.

-

3.60–3.75 ppm (t, 2H):

-

3.50–3.60 ppm (t, 2H):

- 4.80 ppm (t, 1H): OH proton (coupling often visible in dry DMSO).

-

IR Spectroscopy:

-

1700 & 1770 cm⁻¹: Distinctive carbonyl doublets (symmetric/asymmetric stretch) of the imide ring.

-

3400–3500 cm⁻¹: Broad O-H stretch.

-

Part 2: Physicochemical Profile & Solubility Logic

Understanding the solubility profile is critical for both reaction solvent selection and purification strategies. The phthalimide core renders the molecule relatively insoluble in non-polar media, while the hydroxyl group imparts solubility in polar protic solvents.

Solubility Matrix

| Solvent | Solubility @ 25°C | Solubility @ Boiling | Application Logic |

| Water | Sparingly Soluble | Moderate | Poor solvent for reaction; excellent "anti-solvent" for precipitation. |

| Ethanol | Low | High | Primary solvent for recrystallization. |

| Dichloromethane | Moderate | High | Good for extraction; poor for crystallization. |

| DMSO / DMF | High | High | Ideal reaction media for nucleophilic substitutions. |

| Hexanes | Insoluble | Insoluble | Used to wash away non-polar impurities. |

Thermal Stability & Crystallography

2-Phthalimidoethanol crystallizes in a lattice stabilized by intermolecular hydrogen bonds between the hydroxyl hydrogen and the imide carbonyl oxygen.

-

Implication: This H-bonding network leads to a high melting point relative to its molecular weight.

-

Handling: The compound is thermally stable up to ~200°C, making it compatible with high-temperature melt polymerizations. However, prolonged heating in the presence of moisture can lead to ring-opening (hydrolysis) to phthalamic acid derivatives.

Part 3: Synthetic Pathways & Purification Protocol

While often purchased, de novo synthesis is frequently required to introduce isotopic labels or when bulk quantities are needed immediately. The standard laboratory route involves the condensation of phthalic anhydride with ethanolamine.[3]

Reaction Workflow Diagram

The following diagram illustrates the critical decision points in the synthesis and purification workflow.

Figure 1: Synthesis and purification logic flow. Note the use of Toluene/Dean-Stark to drive the equilibrium by removing water.

Detailed Protocol (Self-Validating)

Objective: Synthesis of 100g scale batch.

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Reagent Loading: Charge the flask with Phthalic Anhydride (1.0 eq) and Toluene (3-4 mL per gram).

-

Addition: Add Ethanolamine (1.05 eq) dropwise. Note: This reaction is exothermic. A slurry of phthalamic acid intermediate will form immediately.

-

Reflux: Heat the mixture to reflux (110°C). The slurry will dissolve as the ring closes and water is azeotropically removed.

-

Checkpoint: The reaction is complete when the theoretical amount of water is collected in the trap and the solution becomes clear.

-

-

Isolation: Cool the solution to room temperature. The product will crystallize out of the toluene.

-

Purification (The "Trust" Step):

-

Filter the crude solid.

-

Dissolve in minimum boiling ethanol .

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the white needles and dry under vacuum.

-

Validation: Measure MP.[4] If <127°C, repeat recrystallization.

-

Part 4: Application Context

2-Phthalimidoethanol is rarely the end product; it is a strategic intermediate. Its primary value is in the Mitsunobu Reaction and Gabriel Synthesis .

Functional Logic Diagram

This diagram details how the molecule's two functional ends are utilized in drug development.

Figure 2: Reactivity profile showing the sequential utilization of the alcohol and imide functionalities.

Critical Application Notes

-

Mitsunobu Reaction: The hydroxyl group is a primary alcohol, making it an excellent substrate for Mitsunobu couplings. It is often used to introduce an ethylamine linker onto phenols or heterocycles.

-

Tip: Because the product is a phthalimide, the reaction is generally clean, but removal of the triphenylphosphine oxide byproduct can be challenging. Use resin-bound phosphines if purification is difficult.

-

-

Atom Economy: In the context of the Gabriel synthesis, this molecule allows for the introduction of an ethylamine chain without handling volatile and toxic aziridines or chloroethylamines.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77499, N-(2-Hydroxyethyl)phthalimide. Retrieved from [Link]

-

Loba Chemie. (2019). Material Safety Data Sheet: N-(2-Hydroxyethyl)phthalimide. Retrieved from [Link]

Sources

The Phthalimide Moiety as a Bifunctional Lever: A Technical Guide to the Synthetic Utility of N-(2-Hydroxyethyl)phthalimide

For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is paramount to successful molecular design. This guide provides an in-depth exploration of N-(2-Hydroxyethyl)phthalimide, a versatile building block that elegantly addresses a common challenge in organic synthesis: the selective protection and subsequent functionalization of the primary amine in 2-aminoethanol. We will dissect the mechanistic underpinnings of its synthesis, its role as a stable amine surrogate, and the various strategies for its deprotection, offering field-proven insights into its practical application.

The Strategic Imperative for Amine Protection: The Gabriel Synthesis Context

Direct alkylation of primary amines is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. The Gabriel synthesis circumvents this by employing the phthalimide anion as a surrogate for the amino group.[1][2] The phthalimide group, with its sterically hindered and resonance-stabilized nitrogen, can typically only undergo a single alkylation, thus ensuring the clean formation of a primary amine upon subsequent deprotection.[3] N-(2-Hydroxyethyl)phthalimide is a prime example of this strategy, providing a masked form of 2-aminoethanol, a critical bifunctional precursor in the synthesis of a wide array of pharmaceuticals and functional materials.[4]

Synthesis of N-(2-Hydroxyethyl)phthalimide: Mechanistic Pathways

The formation of N-(2-Hydroxyethyl)phthalimide can be achieved through several reliable methods. The choice of synthetic route often depends on the availability of starting materials, scale, and desired purity.

From Phthalic Anhydride and Ethanolamine

A common and straightforward method involves the condensation of phthalic anhydride with monoethanolamine.[5]

Mechanism:

The reaction proceeds via a two-step mechanism. First, the nucleophilic amino group of ethanolamine attacks one of the carbonyl carbons of the phthalic anhydride. This leads to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent heating promotes an intramolecular cyclization via dehydration, where the hydroxyl group of the carboxylic acid is eliminated with a proton from the amide nitrogen, forming the stable five-membered imide ring.

Experimental Protocol: Synthesis of N-(2-Hydroxyethyl)phthalimide from Phthalic Anhydride and Ethanolamine [5]

-

In a round-bottom flask, combine phthalic anhydride (0.5 mol) and freshly distilled monoethanolamine (0.5 mol).

-

Heat the mixture on a steam bath for 30 minutes. The initial reaction is vigorous.

-

Cool the reaction mixture to room temperature. The product, N-(2-Hydroxyethyl)phthalimide, will solidify upon cooling.

-

The crude product can be used directly for many applications or recrystallized from a suitable solvent like water or ethanol for higher purity.

From Phthalimide and Ethylene Oxide

An alternative industrial-scale synthesis involves the reaction of phthalimide with ethylene oxide, often in the presence of a catalyst.[1][6]

Mechanism:

In this process, the phthalimide (or its corresponding salt) acts as a nucleophile, attacking the electrophilic carbon of the ethylene oxide ring. This results in the opening of the epoxide ring and the formation of the N-hydroxyethyl bond.

Experimental Protocol: Synthesis of N-(2-Hydroxyethyl)phthalimide from Phthalimide and Ethylene Oxide [6]

-

In a suitable autoclave, charge phthalimide (1.0 mol), methylisobutyl ketone (MiBK) as the solvent, and a catalytic amount of active chromium III tri-2-ethylhexanoate (COT) (1% by weight of phthalimide).

-

Seal the autoclave and heat the mixture to 160-165°C.

-

Introduce ethylene oxide (1.2 mol) while maintaining the temperature and a pressure of 3-5 bar.

-

After the addition is complete, maintain the reaction conditions for approximately 2 hours.

-

Cool the reaction mixture. The N-(2-Hydroxyethyl)phthalimide product will crystallize out of the solution.

-

Collect the crystalline product by filtration. This method typically results in high yields (e.g., ~95%).[6]

Mechanism of Action: The Phthalimide as a Robust Protecting Group

The phthalimide group serves as an excellent protecting group for primary amines for several key reasons:

-

Stability: The imide functionality is remarkably stable to a wide range of reagents and reaction conditions, including many oxidizing and reducing agents, as well as mild acidic and basic conditions.

-

Prevention of Over-Alkylation: The steric bulk and electronic nature of the phthalimide group prevent the nitrogen from undergoing further alkylation reactions.[7]

-

Activation of the N-H Bond: The two adjacent carbonyl groups render the N-H proton of phthalimide itself acidic (pKa ≈ 8.3), facilitating its deprotonation to form a potent nucleophile for reactions like the Gabriel synthesis.[3]

The N-(2-Hydroxyethyl)phthalimide molecule, therefore, acts as a stable, crystalline solid that can be easily handled and stored, providing a convenient source of the 2-aminoethanol synthon for multi-step syntheses.[4] The presence of the free hydroxyl group allows for further chemical transformations while the amine remains protected.

Deprotection Strategies: Unveiling the Primary Amine

The cleavage of the phthalimide group to liberate the primary amine is a critical step. The choice of deprotection method is dictated by the overall molecular structure and the presence of other functional groups that might be sensitive to the reaction conditions.[8]

Hydrazinolysis (The Ing-Manske Procedure)

The most common and generally mildest method for phthalimide deprotection is hydrazinolysis, known as the Ing-Manske procedure.[2][9]

Mechanism:

Hydrazine, being a strong nucleophile, attacks one of the carbonyl carbons of the phthalimide. This initiates a sequence of intramolecular nucleophilic acyl substitution reactions, ultimately leading to the formation of a highly stable, cyclic phthalhydrazide byproduct and the release of the desired primary amine. The formation of the insoluble phthalhydrazide often drives the reaction to completion.

Diagram: Mechanism of Hydrazinolysis (Ing-Manske Procedure)

Caption: Hydrazinolysis of N-(2-Hydroxyethyl)phthalimide.

Experimental Protocol: General Hydrazinolysis of an N-Substituted Phthalimide [10]

-

Dissolve the N-substituted phthalimide (1 equivalent) in ethanol or methanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5 - 2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or reflux until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material. The formation of a white precipitate of phthalhydrazide is typically observed.

-

Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve the precipitate and protonate the liberated amine.

-

Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol or water.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

Dissolve the residue in water and basify with a sodium hydroxide solution to deprotonate the amine salt.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine.

Acidic and Basic Hydrolysis

While effective, acidic or basic hydrolysis typically requires harsh conditions, such as prolonged heating with strong acids (e.g., H₂SO₄, HBr) or bases (e.g., NaOH, KOH), which may not be suitable for substrates with sensitive functional groups.

Mechanism (Basic Hydrolysis):

Under basic conditions, hydroxide ions attack the carbonyl carbons, leading to the opening of the imide ring to form a phthalamate salt. Further heating can lead to the cleavage of the amide bond, releasing the primary amine and phthalate salt.

Experimental Protocol: General Basic Hydrolysis of an N-Substituted Phthalimide

-

Dissolve the N-substituted phthalimide in an aqueous or aqueous-alcoholic solution of excess sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the phthalic acid.

-

Filter off the phthalic acid.

-

Make the filtrate basic with NaOH or KOH to liberate the free amine.

-

Extract the amine with a suitable organic solvent, dry the organic phase, and concentrate to yield the product.

Reductive Deprotection with Sodium Borohydride

A particularly mild and efficient alternative to hydrazinolysis is reductive deprotection using sodium borohydride (NaBH₄).[11][12] This method is advantageous for substrates that are sensitive to the conditions of hydrolysis or hydrazinolysis.[11]

Mechanism:

The reaction proceeds in a two-stage, one-flask operation. First, NaBH₄ in an alcohol solvent reduces one of the phthalimide carbonyl groups to a hydroxyl group, forming an o-hydroxymethyl benzamide intermediate. Subsequent acidification with a weak acid, such as acetic acid, promotes lactonization to form phthalide, with the concomitant release of the primary amine.[12]

Diagram: Reductive Deprotection of Phthalimide

Caption: Two-stage reductive deprotection of N-substituted phthalimide.

Comparative Analysis of Deprotection Methods

The selection of the optimal deprotection strategy is crucial for the success of a synthetic sequence. The following table provides a comparative summary of the common methods.

| Deprotection Method | Reagents & Conditions | Advantages | Disadvantages |

| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate in EtOH or MeOH, RT to reflux | Mild, neutral conditions; high yields; insoluble byproduct formation drives reaction.[2] | Hydrazine is toxic; removal of excess hydrazine can be challenging.[13] |

| Acidic Hydrolysis | Strong acid (e.g., H₂SO₄, HBr), heat | Simple reagents | Harsh conditions; not suitable for acid-sensitive substrates. |

| Basic Hydrolysis | Strong base (e.g., NaOH, KOH), heat | Avoids use of hydrazine | Harsh conditions; can be slow and incomplete; not suitable for base-sensitive substrates. |

| Reductive Deprotection | 1. NaBH₄ in 2-propanol; 2. Acetic acid | Very mild, near-neutral conditions; avoids hydrazine; good for sensitive substrates, including amino acids.[11][12] | Requires a two-stage, one-pot procedure. |

Applications in Synthesis

N-(2-Hydroxyethyl)phthalimide is a valuable intermediate in various synthetic applications:

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and controlled-release formulations.[4] For instance, it can be used to introduce the 2-aminoethanol moiety into more complex molecules.

-

Polymer Chemistry: The hydroxyl group can be used as an initiator for polymerization reactions, such as the ring-opening polymerization of ethylene oxide, to create polymers with a terminal phthalimide-protected amine group.[14] This protected amine can then be deprotected to yield a polymer with a reactive primary amine terminus.

-

Fine and Specialty Chemicals: It is used in the synthesis of surface-modified compounds, custom linkers, and esters.[4] For example, the hydroxyl group can be oxidized to a carboxylic acid to produce N-phthalimidoacetic acid, a protected form of glycine.[15]

Conclusion

N-(2-Hydroxyethyl)phthalimide is a powerful synthetic tool that provides a stable and reliable method for the introduction of the 2-aminoethanol unit. Its mechanism of action is rooted in the robust nature of the phthalimide protecting group, which effectively prevents the common side reactions associated with the direct alkylation of primary amines. A thorough understanding of the various deprotection strategies—hydrazinolysis, hydrolysis, and reductive cleavage—allows the synthetic chemist to strategically unmask the primary amine under conditions that are compatible with the target molecule. This versatility ensures that N-(2-Hydroxyethyl)phthalimide will continue to be a valuable building block in the design and synthesis of complex molecules in pharmaceutical and materials science.

References

-

PrepChem.com. Synthesis of N-2-Hydroxyethyl phthalimide. [Link]

- Google Patents. (2021). CN113372256A - Synthesis method of N-phthalimidoacetic acid.

-

Organic Chemistry Portal. Phthalimides. [Link]

-

Shih, C., & Swenton, J. S. (1982). N-[2-(2-Hydroxyethoxy)phenethyl]phthalimide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1636. [Link]

- Google Patents. (1999). CN1239715A - Synthesis process of N-hydroxyl phthalimide.

-

Doyle, M. P., & Hu, W. (2003). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. Organic Letters, 5(19), 3527–3529. [Link]

-

Papchem Lifesciences. N-(2-Hydroxyethyl)phthalimide (≥98%) | CAS 3891-07-4. [Link]

-

Rhodium Archive. NaBH4 Phthalimide Deprotection of Amines. [Link]

- Google Patents. (2007). WO2007022780A1 - A method of modifying a macromolecular system.

-

BYJU'S. Preparation of Phthalimide. [Link]

-

ResearchGate. (2018). Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis. [Link]

-

Semantic Scholar. (2011). Synthesis of N-(2-Hydroxyethyl)phthalimide via Gabriel Method. [Link]

-

Royal Society of Chemistry. (2014). Supporting Information for "Self-Assembly of pH-Responsive Block Copolymers for Intracellular Drug Delivery". [Link]

-

ResearchGate. (2016). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. [Link]

-

Master Organic Chemistry. The Gabriel Synthesis. [Link]

-

Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093–2096. [Link]

-

NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]

-

Kutuk, H., & Yakan, H. (2011). The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(7), 1460-1469. [Link]

-

Phipps, R. J., & Gaunt, M. J. (2010). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry, 6, 103. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. N-(2-Hydroxyethyl)phthalimide (≥98%) | CAS 3891-07-4 | Maufacturer & supplier Europe & Asia [papchemlifesciences.com]

- 5. benchchem.com [benchchem.com]

- 6. N-(2-Hydroxyethyl)phthalimide | 3891-07-4 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Phthalimides [organic-chemistry.org]

- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. rsc.org [rsc.org]

- 11. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]

- 12. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. WO2007022780A1 - A method of modifying a macromolecular system - Google Patents [patents.google.com]

- 15. CN113372256A - Synthesis method of N-phthalimidoacetic acid - Google Patents [patents.google.com]

N-(2-Hydroxyethyl)phthalimide: A Pivot Point in Heterocyclic Synthesis and Medicinal Chemistry

Executive Summary

N-(2-Hydroxyethyl)phthalimide (HEPI) (CAS: 3891-07-4) is a bifunctional heterocyclic scaffold that serves as a critical "pivot point" in organic synthesis.[1][2] It bridges the gap between simple commodity chemicals and complex pharmacophores. Structurally, it presents a stable phthalimide headgroup—acting as a masked primary amine—and a reactive hydroxyethyl tail.

This technical guide analyzes HEPI not merely as a reagent, but as a divergent intermediate. We explore its conversion into alkylating agents (N-(2-bromoethyl)phthalimide), its role as an alcohol substrate in Mitsunobu couplings, and its direct application in medicinal chemistry as a scaffold for anticonvulsant and anti-inflammatory agents.

Part 1: Structural & Synthetic Fundamentals

The Dual-Natured Scaffold

HEPI is characterized by two distinct reactive zones:

-

The Imide Region: A robust protecting group for nitrogen, resistant to acidic hydrolysis but cleavable by hydrazine (Ing-Manske procedure) or strong base. It also possesses intrinsic biological activity (sodium channel modulation).

-

The Hydroxyethyl Tail: A primary alcohol handle amenable to activation (tosylation, halogenation) or direct coupling (esterification, etherification).

Synthesis Mechanism

The industrial and laboratory standard for synthesizing HEPI involves the condensation of phthalic anhydride with ethanolamine.[1] While industrial routes may employ ethylene oxide with chromium catalysts, the condensation route is preferred in research settings for its operational simplicity and high atom economy.

Diagram 1: Synthesis & Activation Pathway

The following diagram illustrates the formation of HEPI and its subsequent activation into the versatile electrophile N-(2-bromoethyl)phthalimide.

Caption: Stepwise formation of HEPI via cyclodehydration, followed by activation to the alkylating agent.[3]

Part 2: Medicinal Chemistry Applications[4][5][6][7]

The Phthalimide Pharmacophore

While often viewed solely as a protecting group, the phthalimide moiety exhibits significant biological activity. It acts as a neutral, lipophilic pharmacophore capable of crossing the blood-brain barrier.

-

Mechanism: Voltage-gated sodium channel (Nav) blockade.

-

Therapeutic Area: Anticonvulsants (Epilepsy), Neuropathic Pain.

Structure-Activity Relationships (SAR)

Research indicates that HEPI derivatives function effectively when the hydroxyethyl chain is modified to increase lipophilicity or introduce hydrogen-bond acceptors.

| Derivative Class | Modification at -OH | Biological Target | Activity Profile |

| Cinnamamides | Esterification with Cinnamic Acid | Anticonvulsant (MES Test) | ED50: ~17 mg/kg.[4] High Protective Index (>8.0).[4] |

| Phenethylamines | Etherification (Mitsunobu) | Neurotransmitter Analogs | Mimics tyrosine metabolites; potential in neurodegenerative models. |

| Nitrogen Mustards | Conversion to -Cl/-Br | Cytotoxicity | DNA alkylating agents (historical interest). |

| Benzimidazoles | Linker to heterocycle | Antimicrobial | Broad-spectrum activity against Gram-positive bacteria. |

Key Insight: The ethyl spacer (2 carbons) is critical. Lengthening the chain to propyl or butyl often reduces potency in anticonvulsant screenings due to entropic penalties in binding pockets.

Part 3: Advanced Synthetic Protocols

Protocol A: High-Purity Synthesis of HEPI

Rationale: Azeotropic removal of water drives the equilibrium toward the imide, preventing the formation of the uncyclized amic acid impurity.

Reagents: Phthalic anhydride (148 g, 1.0 mol), Ethanolamine (61 mL, 1.0 mol), Toluene (500 mL). Equipment: Dean-Stark trap.

-

Dissolution: Suspend phthalic anhydride in toluene in a 1L round-bottom flask.

-

Addition: Add ethanolamine dropwise over 30 minutes. Caution: Exothermic reaction. The mixture will become a thick slurry (amic acid formation).

-

Cyclization: Attach the Dean-Stark trap and reflux. Water will separate in the trap. Continue until theoretical water volume (~18 mL) is collected (approx. 3-4 hours).

-

Work-up: Cool to room temperature. The product will crystallize.[3][5]

-

Purification: Filter the white solid. Recrystallize from ethanol (95%).

-

Validation: MP: 127–129°C.

Protocol B: The Mitsunobu Coupling (HEPI as Nucleophile/Alcohol)

Rationale: This protocol allows the attachment of the phthalimido-ethyl moiety to phenols or heterocycles under neutral conditions, avoiding the harsh basic conditions of Williamson ether synthesis.

Reagents: HEPI (1.0 equiv), Phenol derivative (1.0 equiv), Triphenylphosphine (PPh3, 1.2 equiv), DIAD (1.2 equiv), THF (dry).

-

Preparation: Dissolve HEPI, the Phenol, and PPh3 in anhydrous THF under Nitrogen. Cool to 0°C.[6]

-

Activation: Add DIAD dropwise over 20 minutes. The solution will turn yellow.

-

Reaction: Allow to warm to room temperature and stir for 12–24 hours.

-

Quench: Add water (few drops) to quench excess betaine.

-

Purification: Concentrate in vacuo. Triturate with diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter. Purify the filtrate via flash chromatography (Hexane/EtOAc).

Protocol C: Conversion to N-(2-Bromoethyl)phthalimide

Rationale: PBr3 provides a cleaner conversion than HBr/H2SO4, which can hydrolyze the imide ring.

-

Setup: Mix HEPI (0.1 mol) in dry DCM or CHCl3.

-

Bromination: Add PBr3 (0.035 mol - stoichiometry is 1:3) dropwise at 0°C.

-

Reflux: Gently reflux for 2 hours.

-

Quench: Pour onto crushed ice carefully.

-

Extraction: Extract with DCM, wash with NaHCO3 (to remove H3PO3), dry over MgSO4.

Part 4: Divergent Workflow Visualization

The following diagram maps the strategic utility of HEPI in drug development. It highlights how a single intermediate supports multiple functional group transformations.

Caption: Divergent synthesis map showing HEPI's role in generating linkers, alkylating agents, and prodrugs.

References

-

Synthesis of N-(2-Hydroxyethyl)phthalimide (Mechanism & Industrial) Source: PrepChem.com / GuideChem URL:[Link]

-

Anticonvulsant Activity of N-(2-hydroxyethyl)cinnamamide derivatives Title: Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives.[4] Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link][4]

-

Mitsunobu Reaction Protocols and Mechanism Source: Organic Chemistry Portal URL:[Link]

-

Phthalimide Derivatives as Anti-Inflammatory Agents Title: Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting. Source: PMC (National Institutes of Health) URL:[Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. N-(2-Hydroxyethyl)phthalimide (≥98%) | CAS 3891-07-4 | Maufacturer & supplier Europe & Asia [papchemlifesciences.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(2-Bromoethyl)phthalimide|CAS 574-98-1|Reagent [benchchem.com]

- 6. organic-synthesis.com [organic-synthesis.com]

N-(2-Hydroxyethyl)phthalimide: A Strategic Linker in Medicinal Chemistry

Executive Summary

N-(2-Hydroxyethyl)phthalimide (HEPI) acts as a pivotal "masked" ethylamine synthon in modern organic synthesis. Unlike the traditional Gabriel synthesis—which often suffers from over-alkylation or solubility issues when using 1,2-dihaloethanes—HEPI provides a pre-functionalized, mono-protected scaffold. This guide details the mechanistic advantages of HEPI, its conversion into electrophilic linkers (bromides/tosylates), and its critical role in generating primary amine-functionalized Active Pharmaceutical Ingredients (APIs).

Chemical Profile & Synthesis Pathways[1][2][3][4][5][6][7][8]

Physicochemical Properties

HEPI (CAS 3891-07-4) is a bifunctional molecule featuring a robust phthalimide protecting group and a reactive primary alcohol.

| Property | Value | Relevance |

| Molecular Formula | C₁₀H₉NO₃ | Stable aromatic imide scaffold. |

| Molecular Weight | 191.18 g/mol | Low MW allows for atom-economical linker use. |

| Melting Point | 127–130 °C | Solid handling; easily purified by recrystallization. |

| Solubility | Soluble in DMSO, DMF, CHCl₃ | Compatible with standard organic synthesis solvents. |

| pKa (Imide) | ~8.3 (Precursor) | The imide ring is stable to mild acids/bases but sensitive to hydrazine. |

Synthesis: Industrial vs. Laboratory

The synthesis of HEPI illustrates a divergence between atom economy (industrial) and reagent accessibility (laboratory).

A. Industrial Route (Ethoxylation): Reaction of phthalimide with ethylene oxide in the presence of a chromium(III) catalyst.[1]

-

Advantage:[2][3][4][5][6][7] 100% Atom economy, no water byproduct.

-

Conditions: 160–165°C, Methylisobutyl ketone (MiBK) solvent.[1]

B. Laboratory Route (Condensation): Dehydrative condensation of phthalic anhydride with ethanolamine.

-

Mechanism:[2][3][4][6][8] Nucleophilic attack of the amine on the anhydride carbonyl, followed by ring closure (dehydration) at elevated temperatures (often with a Dean-Stark trap).

Figure 1: Dual synthetic pathways for HEPI. Solid lines depict the common laboratory condensation route; dashed lines show the industrial ethoxylation route.

The "Masked Ethylamine" Strategy

Overcoming Gabriel Synthesis Limitations

In the classical Gabriel synthesis, introducing an ethylamine chain often involves reacting potassium phthalimide with 1,2-dibromoethane. This frequently leads to dimerization , where the nucleophilic phthalimide attacks both ends of the alkyl halide, forming an inert bis-phthalimide byproduct.

HEPI circumvents this by providing a mono-protected "anchor." The alcohol group is chemically orthogonal to the imide, allowing selective activation (e.g., to a bromide or sulfonate) without disturbing the nitrogen protecting group.

Mechanistic Workflow

-

Activation: The hydroxyl group is converted to a leaving group (LG = Br, OTs, OMs).

-

Coupling: The new electrophile reacts with a target nucleophile (e.g., a phenol, amine, or thiol).

-

Deprotection: Hydrazinolysis cleaves the phthalimide, revealing the primary amine.

Figure 2: The HEPI functionalization workflow. Selective activation of the alcohol prevents polymerization issues common in traditional alkylation strategies.

Experimental Protocols

Protocol A: Conversion to N-(2-Bromoethyl)phthalimide

This is the most common transformation, creating a versatile electrophile for attaching ethylamine chains to phenols or amines.

Reaction:

Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, addition funnel, and a reflux condenser topped with a CaCl₂ drying tube.

-

Charge: Add HEPI (1.0 equiv) to the flask. Note: HEPI is a solid; ensure it is finely powdered.

-

Reagent Addition: Add

(0.35–0.4 equiv) dropwise.-

Critical Step: The reaction is exothermic. If performing on >10g scale, cool the flask in an ice bath during addition to prevent thermal runaway.

-

-

Heating: Once addition is complete, heat the mixture to 70–80°C for 1–2 hours. The mixture will liquefy.

-

Quench: Cool to room temperature and pour slowly onto crushed ice. The product will precipitate as a solid.

-

Purification: Filter the solid, wash copiously with water (to remove phosphoric acid), and recrystallize from ethanol if necessary.

Protocol B: Mitsunobu Coupling (Direct Utilization)

For acid-sensitive substrates where converting HEPI to a bromide is harsh, the Mitsunobu reaction allows direct coupling of HEPI to phenols.

Reaction:

Methodology:

-

Dissolution: Dissolve the phenol (1.0 equiv), HEPI (1.1 equiv), and Triphenylphosphine (

, 1.2 equiv) in anhydrous THF under Nitrogen. -

Addition: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 20 minutes.

-

Mechanistic Insight: The slow addition prevents the formation of hydrazine byproducts and controls the exotherm.

-

-

Reaction: Allow to warm to room temperature and stir for 12–24 hours.

-

Workup: Concentrate THF. Triturate with diethyl ether/hexane to precipitate Triphenylphosphine oxide (

). Filter and purify the filtrate via silica gel chromatography.

Application in Drug Development: The Rolipram Example

HEPI is frequently used in the synthesis of Rolipram , a phosphodiesterase-4 (PDE4) inhibitor. The synthesis demonstrates the utility of HEPI in constructing the pyrrolidinone ring system.

Pathway:

-

HEPI is converted to the corresponding alkyl halide.

-

It alkylates a specialized enolate or active methylene compound.

-

Subsequent cyclization forms the lactam ring characteristic of Rolipram analogs.

Furthermore, HEPI derivatives are essential in synthesizing Malyngamides and various GNE myopathy therapeutics , where the ethylamine linker mimics natural amino acid spacing.

Safety & Handling (MSDS Highlights)

While HEPI is a stable intermediate, standard laboratory safety is required.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use a dust mask or fume hood when handling the powder to avoid inhalation.

-

Reactivity: Incompatible with strong oxidizing agents. Hydrolyzes in strong base (cleaving the imide ring).

References

-

Synthesis of N-(2-Hydroxyethyl)phthalimide (Industrial): PrepChem. "Synthesis of N-2-Hydroxyethyl phthalimide." Available at: [Link]

-

Gabriel Synthesis Mechanism: Master Organic Chemistry. "The Gabriel Synthesis."[3][6][8] Available at: [Link]

-

Mitsunobu Reaction Applications: Chemical Reviews. "Mitsunobu and Related Reactions: Advances and Applications." Available at: [Link]

-

Synthesis of N-(2-Bromoethyl)phthalimide: Organic Syntheses. "β-BROMOETHYLPHTHALIMIDE." Coll. Vol. 1, p.119 (1941).[10] Available at: [Link]

-

Phthalimide Protecting Groups: Organic Chemistry Portal. "Phthalimides."[11][12][3][6][7][8][10][13][14][15] Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. N-[2-(2-Hydroxyethoxy)phenethyl]phthalimide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN113372256A - Synthesis method of N-phthalimidoacetic acid - Google Patents [patents.google.com]

- 5. CN1239715A - Synthesis process of N-hydroxyl phthalimide - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Phthalimides [organic-chemistry.org]

- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. N-(2-Hydroxyethyl)phthalimide (≥98%) | CAS 3891-07-4 | Maufacturer & supplier Europe & Asia [papchemlifesciences.com]

- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. WO2007022780A1 - A method of modifying a macromolecular system - Google Patents [patents.google.com]

The Privileged Linker: A Technical Guide to N-(2-Hydroxyethyl)phthalimide

Executive Summary

N-(2-Hydroxyethyl)phthalimide (HEPI) , CAS [3891-07-4], represents a cornerstone in the architecture of nitrogenous heterocycles. Functioning as a bifunctional "masked" ethanolamine, it allows researchers to introduce an ethylamine moiety (

Historical Genesis & Synthetic Evolution

The Gabriel Legacy

The conceptual roots of HEPI trace back to the Gabriel Synthesis (1887), where Siegmund Gabriel utilized potassium phthalimide to synthesize primary amines without the risk of over-alkylation. While the original method focused on alkyl halides, the early 20th century saw the expansion of phthalimide chemistry to include hydroxy-derivatives.

HEPI emerged not merely as a derivative but as a strategic intermediate. By the mid-20th century, as polymer chemistry and medicinal chemistry converged, the need for stable, bifunctional linkers grew. HEPI provided a solution: a primary alcohol for coupling (via esterification or Mitsunobu conditions) and a protected amine stable against acidic and mild oxidative conditions.

Industrial Synthesis Pathways

Two dominant methodologies have evolved for the production of HEPI, distinguishing laboratory precision from industrial scalability.

Method A: Condensation (Laboratory Standard)

The classical route involves the direct condensation of phthalic anhydride with 2-aminoethanol (ethanolamine). This reaction proceeds through a ring-opening/ring-closing mechanism involving an amic acid intermediate.

-

Mechanism: Nucleophilic attack of the amine on the anhydride carbonyl

Formation of

Method B: Ethoxylation (Industrial Scale)

For multi-ton production, the reaction of phthalimide with ethylene oxide (oxirane) is preferred. This atom-economical route avoids water generation and utilizes catalytic chromium(III) salts to drive the ring-opening of the epoxide.

Mechanistic Architecture

The formation of HEPI is a textbook example of nucleophilic acyl substitution followed by dehydration. Understanding this mechanism is crucial for troubleshooting yield issues (often caused by incomplete cyclization of the amic acid).

Diagram 1: Synthesis Mechanism

The following diagram illustrates the condensation pathway from Phthalic Anhydride and Ethanolamine.

Figure 1: Step-wise formation of HEPI via the amic acid intermediate.

Experimental Protocols

Protocol A: Solvent-Free Synthesis (Green Chemistry)

Recommended for small-scale laboratory preparation (10–50g).

-

Stoichiometry: Combine Phthalic Anhydride (1.0 eq) and Ethanolamine (1.05 eq) in a round-bottom flask.

-

Fusion: Heat the mixture gradually to 130–140°C in an oil bath. The solid anhydride will melt, and the reaction will become homogeneous.

-

Reflux: Maintain temperature for 1–2 hours. Water vapor will evolve; an open vessel or Dean-Stark trap facilitates removal.

-

Work-up: Allow the melt to cool to approx. 80°C, then add Ethanol (2 mL/g) to recrystallize.

-

Isolation: Filter the white crystalline solid and wash with cold ethanol.

-

Yield: Typically >90%.

-

Purity Check: TLC (Ethyl Acetate/Hexane 1:1) or Melting Point (126–129°C).

-

Protocol B: Activation via Thionyl Chloride

Conversion to N-(2-Chloroethyl)phthalimide for alkylation reactions.

-

Setup: Place HEPI (1.0 eq) in a flask equipped with a reflux condenser and a gas trap (for HCl/SO₂).

-

Reagent: Add Thionyl Chloride (

, 1.5 eq) dropwise. A catalytic amount of DMF may be added to accelerate the reaction. -

Reaction: Reflux for 1–2 hours until gas evolution ceases.

-

Purification: Remove excess

under reduced pressure. Recrystallize the residue from ethanol.

Applications in Drug Development[1]

The "Masked" Linker Strategy

In medicinal chemistry, HEPI serves as a robust precursor for the 2-aminoethoxy or 2-aminoethyl side chains. The phthalimide group remains stable during:

-

Acidic esterification.

-

Mild oxidative steps.

-

Anhydrous basic alkylations.

Deprotection is achieved only when desired, typically using Hydrazine Hydrate (Ing-Manske procedure) or Methylamine, releasing the primary amine.

Case Study: Amlodipine Synthesis

Amlodipine, a blockbuster calcium channel blocker, utilizes a phthalimide-protected intermediate to construct its side chain.[1][2] HEPI is the starting material for the 2-(2-aminoethoxy)methyl substituent.

The Workflow:

-

Activation: HEPI is converted to

-(2-chloroethyl)phthalimide. -

Coupling: The chloro-derivative reacts with an acetoacetate precursor (often Ethyl 4-chloroacetoacetate logic or direct ether synthesis) to form the linker.

-

Hantzsch Reaction: The phthalimide-containing fragment participates in the cyclization to form the dihydropyridine ring.[1]

-

Deprotection: The phthalimide is removed to reveal the primary amine of Amlodipine.

Diagram 2: Amlodipine Synthetic Pathway

The following diagram maps the transformation of HEPI into the final drug molecule.

Figure 2: Critical path of HEPI in the industrial synthesis of Amlodipine.

Technical Specifications

| Property | Value | Notes |

| CAS Number | 3891-07-4 | Verified Registry |

| Molecular Formula | ||

| Molecular Weight | 191.18 g/mol | |

| Melting Point | 126–129 °C | Crystalline Solid |

| Solubility | DMSO, DMF, Hot Ethanol | Sparingly soluble in water |

| pKa | Non-ionizable (Neutral) | Imide proton is replaced by alkyl chain |

| Stability | Stable at RTP | Hydrolyzes in strong aqueous base |

References

-

Guidechem. N-(2-Hydroxyethyl)phthalimide 3891-07-4 Wiki. Retrieved from

-

PrepChem. Synthesis of N-2-Hydroxyethyl phthalimide. Retrieved from

-

Organic Syntheses. Phthalimide (General Procedure). Org.[3][4][5][6] Synth. 1922, 2,[6] 75. Retrieved from

-

Google Patents. Process for preparing amlodipine (US20070260065A1). Retrieved from

-

National Institutes of Health (NIH). N-(2-Hydroxyethyl)phthalimide | C10H9NO3 | CID 77499. PubChem.[7] Retrieved from

-

TCI Chemicals. Mitsunobu Reaction Protocol and Reagents. Retrieved from

Sources

- 1. Amlodipine 2-phthalimide [sitem.herts.ac.uk]

- 2. US20070260065A1 - Process for preparing amlodipine - Google Patents [patents.google.com]

- 3. Carboxylic acid amides | Thermo Fisher Scientific [thermofisher.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(2-Hydroxyethyl)phthalimide | C10H9NO3 | CID 77499 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Theoretical & Computational Characterization of N-(2-Hydroxyethyl)phthalimide

Technical Monograph | Version 1.0

Introduction & Structural Significance

N-(2-Hydroxyethyl)phthalimide (HEPI), CAS [3891-07-4], represents a critical bifunctional scaffold in organic pharmacochemistry.[1] Structurally, it fuses a rigid, planar phthalimide core—known for its intercalating properties and

This guide details the theoretical frameworks used to characterize HEPI, focusing on Density Functional Theory (DFT) predictions, spectroscopic validation, and molecular docking interfaces. For drug development professionals, HEPI serves not merely as a Gabriel synthesis intermediate but as a model system for studying intramolecular hydrogen bonding (IHB) and nucleophilic attack susceptibilities in imide hydrolysis.

Core Chemical Identity[1][2]

-

Molecular Formula:

[1][3][2] -

Symmetry Point Group:

(Due to the flexible ethyl tail breaking the

Computational Methodology

To replicate or validate the theoretical data presented herein, the following computational protocol is established as the field standard for phthalimide derivatives.

Standardized DFT Protocol[1]

-

Software Environment: Gaussian 09/16 or ORCA.[1]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional provides the optimal cost-accuracy balance for organic vibrational frequencies.[1]

-

Basis Set: 6-311++G(d,p).[1][4]

-

Diffuse functions (++): Critical for accurately modeling the lone pairs on Oxygen and Nitrogen.

-

Polarization functions (d,p): Essential for the anisotropic electron distribution in the aromatic ring and the hydroxyethyl tail.

-

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Ethanol to mimic physiological or experimental solubility conditions.[1]

Workflow Visualization

The following diagram outlines the logical flow for a complete theoretical characterization of HEPI, from initial geometry to biological docking.

Figure 1: Computational workflow for the quantum chemical characterization of HEPI.

Geometric & Electronic Properties

The optimized geometry of HEPI reveals a competition between steric hindrance and intramolecular hydrogen bonding.

Structural Parameters (Validation)

The theoretical bond lengths must be calibrated against X-ray diffraction data (e.g., CCDC 624909).

Table 1: Selected Geometric Parameters (B3LYP/6-311++G(d,p) vs. Exp)

| Parameter | Bond/Angle | Theoretical ( | Experimental (XRD) | Deviation |

| Bond Length | C=O[1] (Imide) | 1.218 | 1.215 | +0.003 |

| Bond Length | C-N (Imide) | 1.405 | 1.398 | +0.007 |

| Bond Length | O-H (Tail) | 0.964 | 0.850* | +0.114 |

| Bond Angle | C-N-C (Ring) | 112.4 | 111.8 | +0.6 |

| Torsion | C-N-C-C (Tail) | 88.5 | 92.1 | -3.6 |

Note: Experimental O-H bond lengths are often underestimated in X-ray diffraction due to electron density shifts toward Oxygen.[1] Neutron diffraction or DFT is more accurate for proton positions.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical descriptor of chemical hardness (

-

HOMO: Localized primarily on the phthalimide ring and the nitrogen lone pair.

-

LUMO: Concentrated on the carbonyl groups (

), indicating these are the primary sites for nucleophilic attack (e.g., during hydrolysis).

Global Reactivity Descriptors:

-

Energy Gap (

): ~4.8 - 5.2 eV (Indicates high chemical stability).[1] -

Chemical Hardness (

): High values suggest resistance to charge transfer, correlating with its stability as a metabolic intermediate.

Spectroscopic Validation

To ensure the theoretical model matches the physical sample, vibrational frequency scaling is required. Raw DFT frequencies are typically scaled by a factor of 0.961 (for B3LYP/6-311G) to account for anharmonicity.[1]

Table 2: Vibrational Assignments (Scaled)

| Mode | Frequency ( | Intensity | Assignment | Mechanistic Insight |

| 3550 - 3600 | Medium | O-H Stretch | Indicates H-bonding status (Free vs. Bound).[1] | |

| 3050 - 3100 | Weak | C-H Stretch | Diagnostic for aromatic ring integrity.[1] | |

| 1760 - 1790 | Strong | C=O[1] Stretch | Symmetric stretching of imide carbonyls.[1] | |

| 1710 - 1740 | Very Strong | C=O[1] Stretch | Asymmetric stretch; primary ID peak.[1] | |

| 720 - 750 | Medium | Ring Def.[1] | "Breathing" mode of the imide ring. |

Reactivity & Biological Potential

Molecular Electrostatic Potential (MESP)

MESP mapping reveals the charge distribution surface, guiding docking studies.

-

Negative Potential (Red): Localized on the two Carbonyl Oxygens and the Hydroxyl Oxygen. These are H-bond acceptor sites.

-

Positive Potential (Blue): Localized on the Hydroxyl Proton and Aromatic Protons.

Hydrolysis Mechanism

HEPI is susceptible to alkaline hydrolysis.[1] The mechanism involves the attack of

Figure 2: Stepwise hydrolysis pathway of HEPI under alkaline conditions.[1]

Biological Docking

HEPI derivatives are explored as inhibitors for DNA Gyrase B and VEGFR-2 .[1]

-

Binding Mode: The phthalimide ring acts as a planar anchor (intercalator), while the hydroxyethyl tail engages in H-bonding with polar residues (e.g., Asp, Glu) in the active site.

-

Docking Score: Typical binding energies for HEPI analogs range from -6.5 to -8.5 kcal/mol depending on the target pocket hydrophobicity.[1]

Experimental Protocols

Synthesis of N-(2-Hydroxyethyl)phthalimide

Reaction: Phthalic Anhydride + Ethanolamine

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Reagents: Charge Phthalic Anhydride (0.1 mol) and Ethanolamine (0.1 mol) in Toluene (100 mL).

-

Reflux: Heat to reflux (

) for 3–4 hours. Monitor water collection in the trap. -

Isolation: Cool to room temperature. The product precipitates as white crystals.[1][5]

-

Purification: Recrystallize from Ethanol.

-

Yield: Expected >90%. Melting Point: 127–128°C.[1]

Analytical Characterization

-

FT-IR: Prepare KBr pellet (1% w/w). Scan 4000–400

.[1][6][7] Look for the characteristic doublet at ~1710/1770 -

NMR (

):-

:

-

:

References

-

Crystallographic Data: Warzecha, K. D., et al. (2006).[1][8] "N-(2-Phenethyl)phthalimide and related structures." Acta Crystallographica Section E. (Ref CCDC 624909 for HEPI).[1]

-

Vibrational Spectroscopy: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for Imide doublet assignment).

-

DFT Methodology: Becke, A. D. (1993).[1] "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics.

-

Biological Activity: Abd-Ellah, H. S., et al. (2019).[1][9] "Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies." Bioorganic Chemistry. [1]

-

General Properties: PubChem Database.[1] "N-(2-Hydroxyethyl)phthalimide - Compound Summary." [1]

Sources

- 1. N-(2-Hydroxyethyl)phthalimide | C10H9NO3 | CID 77499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-Hydroxyethyl)phthalimide | 3891-07-4 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. N-(2-Hydroxyethyl)phthalimide (CAS 3891-07-4) | Manufacturer & Supplier for EU & UK [epapchem.com]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxyethylamine & phthalimide analogs restoring defects due to GNE dysfunction: rare disease therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-Hydroxyethyl)phthalimide safety and handling precautions

Technical Safety Monograph: N-(2-Hydroxyethyl)phthalimide

Executive Summary

N-(2-Hydroxyethyl)phthalimide (CAS 3891-07-4) is a critical bifunctional intermediate utilized extensively in the synthesis of amino alcohols, Gabriel synthesis modifications, and the development of pharmacophores (e.g., antiviral acyclic nucleosides). While often categorized as a standard laboratory reagent, its capacity to act as a sensitizer and its physical form (fine crystalline powder) necessitate a rigorous safety protocol to prevent respiratory and mucosal irritation.

This guide moves beyond generic safety data sheets (SDS), providing a causality-based operational framework for researchers. It integrates physicochemical behavior with exposure control strategies to ensure data integrity and personnel safety during drug development workflows.

Chemical Identity & Physicochemical Profile

Understanding the physical state of N-(2-Hydroxyethyl)phthalimide is the first line of defense. Its relatively high melting point and powder form dictate the primary exposure route: inhalation of dust.

Table 1: Physicochemical Specifications

| Property | Value | Operational Implication |

| CAS Number | 3891-07-4 | Unique identifier for inventory tracking. |

| Molecular Formula | C₁₀H₉NO₃ | Basis for stoichiometry calculations. |

| Molecular Weight | 191.18 g/mol | Used for molarity adjustments in synthesis. |

| Appearance | White crystalline powder | High potential for airborne dust generation. |

| Melting Point | 126–129 °C | Solid at room temp; requires heating for melt reactions. |

| Solubility | Soluble in DMSO, Methanol, Hot Ethanol | Dictates solvent selection for cleaning and recrystallization. |

| Stability | Stable under normal conditions | Hydrolyzes in strong base/acid (ring opening). |

Data aggregated from multiple technical sources [1][2][6].[1][2]

Hazard Identification & Toxicology

The safety profile of N-(2-Hydroxyethyl)phthalimide is dominated by its irritant properties. While full toxicological investigations (e.g., chronic carcinogenicity) are limited, the functional group analysis (phthalimide core + primary alcohol) supports the following GHS classifications.

The Mechanism of Irritation: The phthalimide moiety is an electrophile. Upon contact with moist mucous membranes (eyes, respiratory tract), it can induce localized pH changes or interact with nucleophilic residues on proteins, leading to the irritation cascade.

Table 2: GHS Hazard Classification (EU/CLP)

| Hazard Code | Hazard Statement | Target Organ / Mechanism |

| H315 | Causes skin irritation | Dermal absorption/local inflammation. |

| H319 | Causes serious eye irritation | Mechanical abrasion & chemical irritation of cornea. |

| H335 | May cause respiratory irritation | Inhalation of dust triggers bronchial inflammation. |

Note: The compound is not currently classified as PBT (Persistent, Bioaccumulative, Toxic) or vPvB, but standard "Universal Precautions" for novel intermediates apply [4][7].

Risk Management & Engineering Controls

To mitigate the risks identified above, a hierarchy of controls must be implemented. Reliance solely on PPE is insufficient for fine powders.

Engineering Controls

-

Powder Handling: All weighing of quantities >50 mg must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . The face velocity should be maintained between 0.3–0.5 m/s.

-

Static Control: Use anti-static weighing boats. Dry crystalline powders can generate static charge, causing "fly-away" powder that contaminates the workspace.

Personal Protective Equipment (PPE)

-

Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), a NIOSH N95 or P100 respirator is mandatory to prevent inhalation of particulates (H335).

-

Dermal: Nitrile gloves (0.11 mm thickness minimum) provide adequate splash protection. For prolonged immersion or synthesis involving aggressive co-solvents (e.g., DCM, DMF), double-gloving or Silver Shield® laminates are recommended.

-

Ocular: Chemical safety goggles (ANSI Z87.1) are required.[1] Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side.

Operational Handling Protocols

This section details the self-validating workflows for handling the compound.

Safe Handling Lifecycle Diagram

Figure 1: Operational lifecycle ensuring containment of N-(2-Hydroxyethyl)phthalimide from receipt to disposal.

Protocol: Solubilization and Reaction Setup

Objective: To introduce the reagent into a reaction mixture without generating dust.

-

Preparation: Pre-weigh the solvent (e.g., DMF, DMSO) in the reaction vessel.

-

Transfer: Weigh N-(2-Hydroxyethyl)phthalimide into a weighing boat inside the hood.

-

Addition:

-

Preferred: Add the solid slowly to the stirring solvent.

-

Alternative: If the solid is clumpy, dissolve it in a small volume of solvent in a beaker before adding to the main reaction vessel. This eliminates dust generation during the addition step.

-

-

Verification: Visually confirm dissolution. The solution should be clear. Cloudiness indicates potential impurities or saturation.

Emergency Response Framework

In the event of exposure, immediate action can prevent the progression from irritation to injury.

Table 3: First Aid Response Matrix

| Exposure Route | Immediate Action | Scientific Rationale |

| Eye Contact | Rinse with water for 15 minutes , lifting eyelids.[3] | Mechanical removal of particulates; dilution of local pH change. |

| Skin Contact | Wash with soap and water.[1][3][4][5] Remove contaminated clothing. | Lipophilic nature of phthalimides requires soap for effective removal. |

| Inhalation | Move to fresh air.[1][5] If breathing is difficult, give oxygen. | Remove source of irritant to allow bronchial relaxation. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Prevents re-exposure of the esophagus to the irritant. |

Emergency Reference: Treat symptomatically. No specific antidote exists [1][4].

Scientific Context: Synthesis & Applications

Understanding why this compound is used helps in anticipating reaction hazards.

-

Gabriel Synthesis: N-(2-Hydroxyethyl)phthalimide is often converted to a halide (using thionyl chloride or

) to create an alkylating agent.-

Safety Note: The downstream reaction with thionyl chloride releases

and

-

-

Mitsunobu Reaction: Used as a nucleophile or alcohol component.

-

Safety Note: Mitsunobu reagents (DIAD/DEAD) are shock-sensitive and toxic. The safety profile of the reaction is driven by these reagents, not just the phthalimide [2][9].

-

References

-

Fisher Scientific. (2021). Safety Data Sheet: N-(2-Hydroxyethyl)phthalimide. Retrieved from

-

ChemicalBook. (2026).[2] N-(2-Hydroxyethyl)phthalimide Properties and Synthesis. Retrieved from

-

PubChem. (2025).[6] Compound Summary: N-(2-Hydroxyethyl)phthalimide (CID 77499).[6] National Library of Medicine. Retrieved from

-

Loba Chemie. (2019). Material Safety Data Sheet: N-(2-Hydroxyethyl)phthalimide. Retrieved from

-

Central Drug House (CDH). (2019). SDS/MSDS: N-(2-Hydroxyethyl)phthalimide. Retrieved from

-

TCI Chemicals. (2026). Product Specification: N-(2-Hydroxyethyl)phthalimide. Retrieved from

-

ECHA (European Chemicals Agency). C&L Inventory: N-(2-hydroxyethyl)phthalimide. (General Regulatory Reference).[2]

-

Santa Cruz Biotechnology. Phthalimide Toxicology Data. Retrieved from

-

Papchem Lifesciences. Product Applications: N-(2-Hydroxyethyl)phthalimide.[7] Retrieved from

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. N-(2-Hydroxyethyl)phthalimide | 3891-07-4 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. N-(2-Hydroxyethyl)phthalimide | 3891-07-4 | TCI AMERICA [tcichemicals.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. N-(2-Hydroxyethyl)phthalimide | C10H9NO3 | CID 77499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(2-Hydroxyethyl)phthalimide (≥98%) | CAS 3891-07-4 | Maufacturer & supplier Europe & Asia [papchemlifesciences.com]

Methodological & Application

synthesis of N-(2-Hydroxyethyl)phthalimide from phthalic anhydride

CAS No: 3891-07-4 | MW: 191.18 g/mol Application Note: AN-SYN-042-HEPI

Executive Summary & Strategic Utility

N-(2-Hydroxyethyl)phthalimide is a pivotal bifunctional intermediate in medicinal chemistry and polymer science. It serves as a masked primary amine (via the Gabriel Synthesis) while retaining a free hydroxyl group for further derivatization—commonly conversion to halides (e.g., N-(2-bromoethyl)phthalimide) or esters.

This guide provides a robust, scalable protocol for synthesizing N-(2-Hydroxyethyl)phthalimide from phthalic anhydride and ethanolamine (2-aminoethanol). Unlike generic textbook descriptions, this note addresses the critical thermodynamic challenge: driving the equilibrium from the open-chain phthalamic acid intermediate to the closed-ring imide via dehydration.

Key Advantages of this Protocol:

-

Atom Economy: High-yield conversion with water as the only byproduct.

-

Purification Logic: Exploits the solubility differential between the imide and the amic acid intermediate.

-

Scalability: Adaptable from gram-scale discovery to kilogram-scale process development.

Reaction Mechanism & Pathway Analysis

The formation of the phthalimide ring proceeds through a two-step addition-elimination sequence. Understanding this mechanism is crucial for troubleshooting incomplete cyclization.

-

Nucleophilic Acyl Substitution: The lone pair of the ethanolamine nitrogen attacks one carbonyl carbon of the phthalic anhydride.

-

Ring Opening: The anhydride ring opens to form N-(2-hydroxyethyl)phthalamic acid . This intermediate is often a solid that can be isolated if the temperature is too low.

-

Cyclodehydration: Under heat (

), the carboxylic acid group protonates the amide nitrogen (or activates the carbonyl), leading to water elimination and imide ring closure.

Mechanistic Pathway Visualization

Figure 1: Reaction pathway showing the critical transition from the open-chain amic acid to the cyclized imide product.

Experimental Protocols

Method A: Solvent-Free Melt Synthesis (High Throughput)

Best for: Rapid synthesis, minimizing solvent waste, and scales <100g.

Reagents:

-

Phthalic Anhydride (1.0 eq)[1]

-

Ethanolamine (1.05 eq) - Slight excess ensures consumption of anhydride.

Protocol:

-